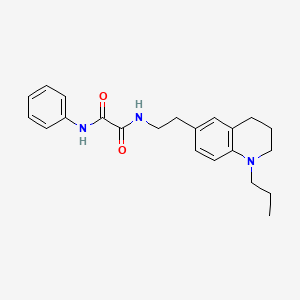![molecular formula C21H23FN2O3 B2429311 N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide CAS No. 2249076-64-8](/img/structure/B2429311.png)
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenylmethyl group and a 3-formylphenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluorobenzyl chloride and piperidine.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.
Coupling with Phenoxyacetamide: The final step involves coupling the piperidine derivative with 3-formylphenoxyacetamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- 1-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]methanimine
Uniqueness
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a formylphenoxyacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-18-6-4-16(5-7-18)13-24-10-8-19(9-11-24)23-21(26)15-27-20-3-1-2-17(12-20)14-25/h1-7,12,14,19H,8-11,13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAIXUKWPYMTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=CC(=C2)C=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2429237.png)
![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)


![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2429242.png)

![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)


![4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2429250.png)
